TC-G 1008-d3
CAS No.:
Cat. No.: VC0204926
Molecular Formula: C₁₈H₁₆D₃ClN₆O₂S
Molecular Weight: 421.9
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₈H₁₆D₃ClN₆O₂S |
---|---|
Molecular Weight | 421.9 |
Introduction
Chemical Properties and Structure
Chemical Composition
The parent compound TC-G 1008 has the molecular formula C18H19ClN6O2S with a molecular weight of 418.9 g/mol . For the deuterated version TC-G 1008-d3, the molecular formula would be modified to C18H16D3ClN6O2S, with a slight increase in molecular weight due to the deuterium atoms (each deuterium atom is approximately 1 g/mol heavier than hydrogen).
Physical Properties
Based on data for the parent compound, TC-G 1008 has high solubility in DMSO (100 mg/mL) . The deuterated form TC-G 1008-d3 would likely maintain similar solubility properties, though slight differences may exist due to the isotope effect of deuterium substitution.
Receptor Binding and Pharmacological Activity
Receptor Affinity
TC-G 1008 demonstrates high potency as a GPR39 agonist with EC50 values of 0.4 nM for rat receptors and 0.8 nM for human receptors . It shows remarkable selectivity over a panel of kinases (IC50 values >10 μM) and minimal binding affinity for related receptors including ghrelin and neurotensin-1 receptors (IC50 values >30 μM) . The deuterated form TC-G 1008-d3 would likely retain similar binding properties, though potential subtle differences may exist due to minor conformational changes induced by deuteration.
Signaling Pathways
The parent compound activates multiple signaling pathways in HEK293-GPR39 cells, functioning as a positive allosteric modulator. These pathways include:
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cAMP production (downstream of Gs protein)
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IP1 accumulation (downstream of Gq protein)
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SRF-RE-dependent transcription (downstream of G12/13 proteins)
The compound also induces dose- and time-dependent desensitization in cAMP production upon second exposure .
Research Applications and Methods
Experimental Protocols
In animal studies, TC-G 1008 has been administered to mice as single oral doses ranging from 10-100 mg/kg, typically formulated as aqueous suspensions in 0.5% methylcellulose/0.1% Tween 80 . These protocols provide a foundation for potential studies with TC-G 1008-d3, though specific adjustments might be necessary based on its unique properties.
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